molecular formula C16H11ClF4N4O B279774 N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B279774
M. Wt: 386.73 g/mol
InChI Key: FGRDENPXOHIOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been shown to inhibit the replication of certain viruses. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful compound for studying these areas. However, its mechanism of action is not fully understood, and further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for the research of N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its mechanism of action and the specific enzymes and pathways that it targets. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine its potential toxicity and side effects in humans. Overall, the research on this compound has promising implications for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been achieved through several methods. One of the most common methods involves the reaction of 3-chloro-2-methylbenzoic acid with 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. This method yields a high purity product with a good yield.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of cancer and viral infections such as HIV and hepatitis C.

Properties

Molecular Formula

C16H11ClF4N4O

Molecular Weight

386.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11ClF4N4O/c1-7-8(17)3-2-4-9(7)23-16(26)11-6-13-22-10(14(18)19)5-12(15(20)21)25(13)24-11/h2-6,14-15H,1H3,(H,23,26)

InChI Key

FGRDENPXOHIOHA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

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